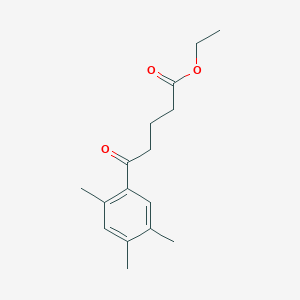

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

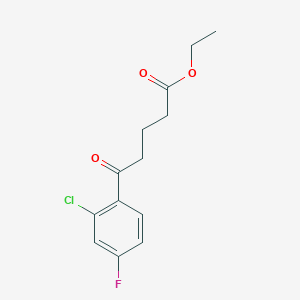

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The trimethylphenyl group would likely contribute significant aromatic character to the molecule, while the 5-oxovalerate group would introduce carbonyl functionality .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate”, we can expect that it would have properties typical of both aromatic and carbonyl compounds. For example, it might have a relatively high boiling point due to the presence of the aromatic ring and the carbonyl group .

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Reactivity

Molecular Structure and Conformation Analysis : A study by Beltrame et al. (1993) analyzed the molecular structure and conformation of a closely related triazaoxabicyclodecatriene derivative. They discovered that the 1,2-diazepine ring adopts a twisted-sofa form, and the 1,2,4-oxadiazole ring takes an envelope conformation, providing insights into the geometric and electronic structure of similar compounds (Beltrame et al., 1993).

Reactivity with Hydrogen Peroxide : Cubbon & Hewlett (1968) studied the reaction of hydrogen peroxide with β- and γ-oxo-acids and esters, including ethyl 4-oxovalerate. They characterized the initial products and described novel ring closures, contributing to understanding the reactivity of these compounds (Cubbon & Hewlett, 1968).

Antitumor Activity : A compound structurally related to Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate showed antitumor activity, suggesting potential applications in cancer research. The study highlighted the importance of molecular structure in determining biological activity (Temple et al., 1992).

Synthesis and Characterization of Pyrone Derivatives : The synthesis of pyrone derivatives through acylation and cyclization involving ethyl-2-methyl-3-oxovalerate was detailed by Jun et al. (2005). This research provides valuable information on synthetic pathways and compound characterization (Jun et al., 2005).

Photolytic Pathways and Product Formation : Ang & Prager (1992) studied the photolysis of a similar compound, revealing insights into competing photolytic pathways and product formation. Understanding these pathways is crucial for applications in photochemistry and materials science (Ang & Prager, 1992).

Drug Synthesis and Mechanistic Insights

Laquinimod Synthesis and Reactivity : Jansson et al. (2006) investigated the synthesis and reactivity of Laquinimod, an oral drug for multiple sclerosis. They explored the reactivity and mechanistic aspects of the compound, contributing to the field of pharmaceutical synthesis (Jansson et al., 2006).

Synthesis of Pyrroles and Their Analogs : Research by Prager & Williams (1996) on the synthesis of pyrroles and their benzo analogues from Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate provides valuable information on synthetic routes and compound properties, relevant to the development of new drugs and materials (Prager & Williams, 1996).

Tandem Oxidation and Diels–Alder Reactions : Yates et al. (1993) detailed the synthesis of coronafacic acid through tandem Wessely oxidation and intramolecular Diels–Alder reactions, showcasing complex synthetic strategies relevant to organic synthesis and drug development (Yates et al., 1993).

Eigenschaften

IUPAC Name |

ethyl 5-oxo-5-(2,4,5-trimethylphenyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-5-19-16(18)8-6-7-15(17)14-10-12(3)11(2)9-13(14)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIDCOCEWYEMCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C=C(C(=C1)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2,4,5-trimethylphenyl)-5-oxovalerate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[3-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326018.png)

![Ethyl 5-[3-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326019.png)

![Ethyl 7-[3-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1326021.png)

![Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate](/img/structure/B1326023.png)

![Ethyl 8-[4-(N,N-dimethylamino)phenyl]-8-oxooctanoate](/img/structure/B1326025.png)

![Ethyl 4-[4-(N,N-diethylamino)phenyl]-4-oxobutanoate](/img/structure/B1326026.png)

![Ethyl 5-[4-(N,N-diethylamino)phenyl]-5-oxovalerate](/img/structure/B1326027.png)